Amprenavir is a potent, non-peptidic inhibitor of the HIV-1 protease, an enzyme essential for viral maturation. It functions as the active compound, while its phosphate ester prodrug, fosamprenavir, was developed to enhance aqueous solubility and oral bioavailability. Structurally characterized by a sulfonamide group, Amprenavir binds to the protease active site with high affinity, exhibiting a sub-nanomolar enzyme inhibition constant (Ki). Its primary metabolism occurs via the cytochrome P450 3A4 (CYP3A4) enzyme system, a factor that is critical in drug-drug interaction studies. For procurement decisions, it is essential to distinguish Amprenavir from its prodrug and other protease inhibitors, as its physical properties and direct in vitro activity are not interchangeable.
Selecting the correct compound form is critical for experimental validity. Amprenavir is the biologically active protease inhibitor, whereas its prodrug, fosamprenavir, is inactive until hydrolyzed by cellular phosphatases in vivo. Therefore, for any cell-free enzymatic assay or in vitro system lacking appropriate phosphatase activity, fosamprenavir is not a suitable substitute for amprenavir. Furthermore, while other HIV protease inhibitors may share a common target, they exhibit distinct profiles regarding potency against resistant viral strains, inhibition of metabolic enzymes like CYP3A4, and fundamental physical properties such as solubility. These differences make each protease inhibitor a specific tool for a defined experimental question, rendering them non-interchangeable for research requiring precise, reproducible conditions.
Amprenavir exhibits poor water solubility, a critical factor for in vitro stock solution preparation and formulation development. Its aqueous solubility is approximately 0.04 mg/mL. In contrast, its phosphate ester prodrug, fosamprenavir, was specifically designed for improved solubility and demonstrates a value of ~0.31 mg/mL in water at 25°C. This nearly 8-fold difference in solubility makes Amprenavir the appropriate choice for studies focused on the properties of the active drug itself or for developing formulations for poorly soluble compounds, whereas fosamprenavir is selected when ease of dissolution for in vivo administration is the primary goal.
| Evidence Dimension | Aqueous Solubility at 25°C |
| Target Compound Data | ~0.04 mg/mL |
| Comparator Or Baseline | Fosamprenavir: ~0.31 mg/mL |
| Quantified Difference | ~7.75-fold lower solubility than its prodrug |
| Conditions | Measurement in water at 25°C. |
This solubility difference dictates the choice between the active form for formulation research and the prodrug for simplified dissolution in biological systems.
Amprenavir is a direct and potent inhibitor of the HIV-1 protease, with a reported enzyme inhibition constant (Ki) of 0.6 nM and an IC50 of 14.6 ng/mL against wild-type clinical isolates. Its prodrug, fosamprenavir, is inactive in its ester form and requires in vivo or cellular hydrolysis to the active amprenavir moiety to exert an effect. Therefore, for any cell-free enzymatic assay or in vitro culture system where rapid, direct inhibition is required without reliance on metabolic activation, procuring Amprenavir is mandatory over its prodrug.
| Evidence Dimension | Direct HIV-1 Protease Inhibition (Ki) |
| Target Compound Data | 0.6 nM |
| Comparator Or Baseline | Fosamprenavir: Inactive until hydrolyzed |
| Quantified Difference | Qualitatively different; Amprenavir is directly active while Fosamprenavir is not. |
| Conditions | In vitro enzymatic assay. |
For direct target engagement studies or high-throughput screening, only Amprenavir provides the necessary immediate bioactivity, making the prodrug an unsuitable substitute.
Amprenavir is a mechanism-based inhibitor of cytochrome P450 3A4 (CYP3A4). In studies using recombinant human CYP3A4, Amprenavir demonstrated an inactivation constant (KI) of 0.96 µM. This positions it as a potent inhibitor, but it is quantitatively distinct from Ritonavir, which is often used as a benchmark or pharmacokinetic booster due to its exceptionally potent CYP3A4 inhibition (KI = 0.10 µM). This ~9.6-fold difference in inhibitory potency makes Amprenavir a suitable alternative to Ritonavir in drug-drug interaction studies where a less extreme level of CYP3A4 inhibition is required for model development or mechanistic investigation.
| Evidence Dimension | CYP3A4 Inactivation Constant (KI) |
| Target Compound Data | 0.96 µM |
| Comparator Or Baseline | Ritonavir: 0.10 µM |
| Quantified Difference | ~9.6-fold less potent than Ritonavir |
| Conditions | In vitro assay with recombinant human CYP3A4(+b5). |
This quantified difference allows researchers to select Amprenavir for studies requiring potent but not maximal CYP3A4 inhibition, unlike the benchmark booster Ritonavir.
Amprenavir's efficacy is significantly impacted by specific mutations in the HIV-1 protease, most notably I50V, which can increase the inhibition constant (Ki) by 30-fold. This contrasts with newer generation inhibitors like Darunavir, which was designed for high potency against resistant strains and often retains activity against isolates that are resistant to Amprenavir. For example, Darunavir can inhibit over 75% of clinical isolates with resistance to at least one other PI with an EC50 of <10 nM. However, prior resistance to amprenavir (e.g., via the I50V mutation) can reduce susceptibility to darunavir. This makes Amprenavir a critical tool for researchers studying the specific I50V resistance pathway or for use as a baseline comparator to quantify the improved efficacy of next-generation inhibitors like Darunavir against resistant viruses.
| Evidence Dimension | Fold-change in Ki against I50V mutant HIV-1 Protease |
| Target Compound Data | 30-fold increase (loss of potency) |
| Comparator Or Baseline | Darunavir: Retains high potency against many PI-resistant strains |
| Quantified Difference | Amprenavir is highly susceptible to the I50V mutation, while Darunavir is more resilient. |
| Conditions | In vitro enzymatic inhibition assays against wild-type and mutant protease. |
Procuring Amprenavir is essential for research focused on specific resistance mutations (like I50V) and as a benchmark to evaluate the activity of broad-spectrum protease inhibitors.
As the directly active inhibitor, Amprenavir is the required choice for cell-free enzymatic assays measuring HIV-1 protease kinetics and inhibition, or for cellular antiviral assays where immediate target engagement is necessary without reliance on metabolic activation by host cell enzymes.
Amprenavir serves as an essential benchmark compound for studying HIV-1 protease resistance. Its known susceptibility to specific mutations, such as I50V, makes it the ideal comparator to quantify the enhanced potency and broader coverage of next-generation inhibitors against drug-resistant viral strains.
Given its low aqueous solubility (0.04 mg/mL), Amprenavir is a relevant model compound for researchers developing and testing novel formulation strategies (e.g., nanoparticles, amorphous solid dispersions) designed to improve the dissolution and delivery of challenging, hydrophobic active pharmaceutical ingredients.
With a well-characterized profile as a potent, mechanism-based inhibitor of CYP3A4, Amprenavir is a valuable tool for in vitro studies of drug-drug interactions, allowing researchers to investigate metabolic pathways without using an inhibitor as potent as Ritonavir.
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